

# Pyr3: A Technical Guide to a Selective TRPC3 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Pyr3**, a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. This document details its core properties, mechanism of action, and established experimental applications, offering a valuable resource for researchers in pharmacology and drug discovery.

## **Core Properties of Pyr3**

**Pyr3**, a pyrazole compound, has been identified as a potent and selective antagonist of the TRPC3 channel.[1] Its physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1160514-60-2	[1]
Molecular Weight	456.63 g/mol	[1]
Molecular Formula	C16H11Cl3F3N3O3	[1]

## **Mechanism of Action and Signaling Pathways**

**Pyr3** exerts its biological effects through the selective and direct inhibition of TRPC3 channels. [1] TRPC3 channels are non-selective cation channels that play a crucial role in calcium (Ca<sup>2+</sup>) signaling pathways following the activation of phospholipase C (PLC) coupled receptors.



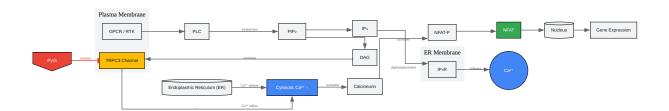




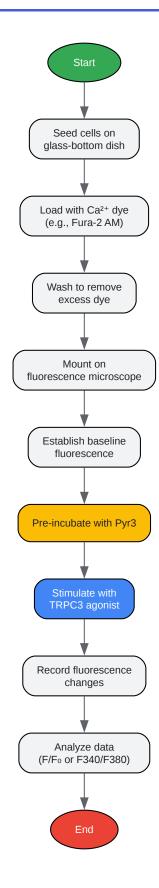
The binding of an agonist to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptor (IP<sub>3</sub>R) on the endoplasmic reticulum (ER), leading to the release of stored Ca<sup>2+</sup> into the cytoplasm. This depletion of ER Ca<sup>2+</sup> stores, along with the action of DAG, activates TRPC3 channels located on the plasma membrane, resulting in an influx of extracellular Ca<sup>2+</sup>.

**Pyr3** directly blocks this TRPC3-mediated Ca<sup>2+</sup> influx.[1] This inhibition of cytoplasmic Ca<sup>2+</sup> elevation subsequently affects downstream signaling cascades, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. Elevated intracellular Ca<sup>2+</sup> activates the phosphatase calcineurin, which dephosphorylates NFAT, allowing its translocation to the nucleus to regulate gene expression. By blocking Ca<sup>2+</sup> entry through TRPC3, **Pyr3** effectively suppresses NFAT activation.[1]









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### References

- 1. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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